molecular formula C14H15NO4 B13688539 5-Methyl-3-(4-propoxyphenyl)isoxazole-4-carboxylic acid

5-Methyl-3-(4-propoxyphenyl)isoxazole-4-carboxylic acid

Cat. No.: B13688539
M. Wt: 261.27 g/mol
InChI Key: RAZPIEOYRVJFSS-UHFFFAOYSA-N
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Description

5-Methyl-3-(4-propoxyphenyl)isoxazole-4-carboxylic acid is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by a methyl group at the 5-position, a propoxyphenyl group at the 3-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4-propoxyphenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a nitrile oxide intermediate reacts with an alkyne to form the isoxazole ring. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as copper or ruthenium, can enhance the efficiency of the cycloaddition reaction. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-propoxyphenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-3-(4-propoxyphenyl)isoxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-propoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(4-propoxyphenyl)isoxazole-4-carboxylic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

5-methyl-3-(4-propoxyphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-3-8-18-11-6-4-10(5-7-11)13-12(14(16)17)9(2)19-15-13/h4-7H,3,8H2,1-2H3,(H,16,17)

InChI Key

RAZPIEOYRVJFSS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

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